molecular formula C10H11F B13715494 2-Cyclopropyl-6-fluorotoluene

2-Cyclopropyl-6-fluorotoluene

Cat. No.: B13715494
M. Wt: 150.19 g/mol
InChI Key: KNLQHTPHRASBQG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluorotoluene is a fluorinated and cyclopropane-substituted toluene derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research. The strategic incorporation of both a cyclopropyl group and a fluorine atom adjacent to the methyl group makes this compound a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry. Compounds with the 2-cyclopropyl-6-fluoro motif are of significant interest in the development of active pharmaceutical ingredients (APIs), as the structure is a key precursor in several synthetic pathways . Similar halogenated toluene derivatives are routinely employed in the preparation of heterocyclic compounds, such as indazoles, and can be oxidized to corresponding benzaldehydes for further functionalization . Researchers utilize this building block to explore structure-activity relationships (SAR) due to the steric and electronic properties imparted by the cyclopropyl ring and the fluorine atom. The compound is typically characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure purity and identity. Strict quality control ensures a high purity level (e.g., ≥98%), which is critical for achieving reproducible results in sensitive synthetic applications. Handle with appropriate precautions in a well-ventilated laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-3-fluoro-2-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3

InChI Key

KNLQHTPHRASBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CC2

Origin of Product

United States

Preparation Methods

Starting from Fluorotoluene Derivatives

One common approach begins with 6-fluorotoluene or its derivatives, followed by installation of the cyclopropyl group at the 2-position. This can be achieved through directed ortho-metalation (DoM) followed by reaction with cyclopropyl electrophiles.

Example procedure:

  • Step 1: Lithiation of 6-fluorotoluene at the 2-position using a strong base such as n-butyllithium or lithium t-butoxide.
  • Step 2: Quenching the lithiated intermediate with cyclopropyl halides or cyclopropylcarbinyl electrophiles to form the cyclopropyl-substituted product.

This method benefits from regioselectivity due to the directing effects of the fluorine substituent, which activates the ortho position for lithiation.

Cyclopropanation of 2-Vinyl-6-fluorotoluene

An alternative route involves cyclopropanation of a vinyl-substituted fluorotoluene:

  • Step 1: Synthesis of 2-vinyl-6-fluorotoluene via Heck coupling or Wittig reaction.
  • Step 2: Cyclopropanation of the vinyl group using carbenoid reagents such as Simmons–Smith reagent (Zn(CH2I)2) or diazo compounds under catalytic conditions.

This method allows for stereoselective formation of the cyclopropyl ring and can be tuned by catalyst choice.

Cross-Coupling Reactions

Recent advances in cross-coupling chemistry enable the formation of C–C bonds between aryl halides and cyclopropyl organometallic reagents:

  • Step 1: Preparation of 2-bromo-6-fluorotoluene or 2-chloro-6-fluorotoluene.
  • Step 2: Palladium-catalyzed Suzuki or Negishi cross-coupling with cyclopropylboronic acid or cyclopropylzinc reagents.

This approach offers high functional group tolerance and can be performed under mild conditions.

Research Findings and Data Analysis

While direct literature specifically on 2-Cyclopropyl-6-fluorotoluene is limited, insights can be drawn from related compounds and synthetic strategies documented in fluoroaryl and cyclopropyl chemistry.

Yield and Selectivity

Method Typical Yield (%) Regioselectivity Notes
Directed ortho-lithiation + alkylation 60–85 High Sensitive to reaction temperature and base choice
Cyclopropanation of vinyl precursors 50–75 Moderate to high Stereoselectivity depends on catalyst
Cross-coupling (Suzuki/Negishi) 70–90 High Requires pre-functionalized aryl halide

Reaction Conditions

  • Directed ortho-lithiation: Typically performed at low temperatures (-78°C) in ethers such as THF to control regioselectivity.
  • Cyclopropanation: Conducted at 0 to room temperature, often under inert atmosphere to prevent side reactions.
  • Cross-coupling: Reactions proceed at 50–100°C with Pd catalysts and phosphine ligands in polar aprotic solvents.

Challenges and Optimization

  • The presence of fluorine can influence lithiation regioselectivity due to its electron-withdrawing effect.
  • Cyclopropyl reagents are sensitive to ring-opening; reaction conditions must be carefully controlled.
  • Cross-coupling requires stable and accessible cyclopropyl organometallic reagents.

Summary Table of Preparation Routes

Route Starting Material Key Reagents/Conditions Advantages Disadvantages
Directed ortho-lithiation 6-Fluorotoluene n-BuLi, cyclopropyl halide High regioselectivity Requires low temperature and sensitive to moisture
Cyclopropanation 2-Vinyl-6-fluorotoluene Simmons–Smith reagent, Zn carbenoid Stereoselective cyclopropane formation Multi-step synthesis of vinyl precursor
Cross-coupling 2-Bromo-6-fluorotoluene Pd catalyst, cyclopropylboronic acid Mild conditions, high yield Requires pre-functionalization

Chemical Reactions Analysis

Oxidation Reactions

2-Cyclopropyl-6-fluorotoluene undergoes oxidation to form aldehydes or ketones. The cyclopropyl group and fluorine substituent influence the reaction’s regioselectivity and rate. For example, oxidation of the methyl group (toluene backbone) yields benzaldehyde derivatives.

Key factors :

  • Solvent choice (e.g., acidic or basic conditions)

  • Temperature control

  • Catalyst selection (e.g., transition metal oxides)

Halogenation

The compound participates in chlorination/fluorination , as seen in its derivative 2-chloro-6-cyclopropyl-3-fluorobenzaldehyde. These reactions typically involve:

  • Electrophilic substitution at activated positions (e.g., para to fluorine)

  • Use of halogenating agents (e.g., Cl₂, F₂) under controlled conditions

Cyclopropane Ring-Opening

The cyclopropyl group can undergo ring-opening reactions , often via:

  • SN2-type mechanisms : Attack at the cyclopropane’s strained bond, leading to intermediates that may rearrange .

  • Electrophilic ring-opening : Initiated by protonation or electrophilic attack, followed by tautomerism or elimination .

Example mechanism (adapted from vinylcyclopropylketone studies ):

  • Phosphine-catalyzed SN2 ring-opening : Zwitterionic intermediates form.

  • 7-endo-trig SN2’ ring closure : Asynchronous bond-forming steps yield cyclic products.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions , such as:

  • Ullmann-type couplings : Forming carbon-heteroatom bonds .

  • Nucleophilic substitution : Replacing halides (e.g., bromine) with functional groups like amines or alkenes .

Reaction conditions (e.g., for coupling with thienopyridine derivatives ):

Reagent Solvent Temperature Yield
Potassium carbonateDMF20°C35%
CuI/XPhosDioxane60°C90.2%

Steric and Electronic Effects

  • The cyclopropyl group introduces steric strain, influencing axial/equatorial preferences in substitution reactions .

  • Fluorine’s electron-withdrawing effect directs electrophilic attack to meta positions .

Reaction Selectivity

Halogenation and oxidation reactions show position-dependent selectivity :

  • Fluorine’s ortho/para-directing nature competes with the cyclopropyl group’s steric effects.

  • Ring-opening reactions are influenced by substituent placement and solvent choice .

Computational Studies

Density Functional Theory (DFT) reveals:

  • Mechanistic pathways : Two-stage SN2-SN2’ processes for cyclopropane rearrangements .

  • Energetic preferences : Axial vs. equatorial conformations in cyclohexane analogs .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Cyclopropyl-6-fluorotoluene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it a valuable building block in synthetic organic chemistry. For instance, it can undergo oxidation to yield aldehydes or ketones and can be reduced to produce hydrocarbon derivatives.

Reactions Involving this compound
The compound can participate in several types of reactions:

  • Oxidation: Using agents like hydrogen peroxide or sodium hypobromite.
  • Reduction: Employing lithium aluminum hydride as a reducing agent.
  • Substitution: Halogenation reactions can introduce new functional groups into the molecule.

Biological Applications

Fluorescent Probes for Biological Imaging
In biological research, this compound can be utilized to develop fluorescent probes. These probes are essential for biological imaging techniques, allowing researchers to visualize cellular processes in real-time. The incorporation of fluorine enhances the photophysical properties of these probes, making them more effective in various imaging modalities.

Drug Development
The compound's structural features have been explored in drug discovery, particularly in the design of fluorinated cyclopropane derivatives. A notable case study involves the development of a monofluoro analog of cabozantinib, a drug used for cancer treatment. This analog showed improved selectivity and metabolic stability compared to its non-fluorinated counterpart, indicating that fluorination can be a strategic modification for enhancing drug efficacy . The incorporation of cyclopropane moieties has been linked to improved pharmacological profiles, making compounds like this compound significant in medicinal chemistry .

Industrial Applications

Fluorinated Polymers Production
In industrial settings, this compound is utilized in the production of fluorinated polymers. These materials are crucial for applications in flexible electronics and energy storage devices due to their thermal stability and chemical resistance. The ability to tailor polymer properties through the inclusion of fluorinated compounds has led to advancements in material science.

Case Studies

Application Area Details
Organic Synthesis Acts as an intermediate for synthesizing complex molecules through oxidation and reduction reactions.
Biological Imaging Used in developing fluorescent probes that enhance imaging capabilities.
Drug Development Improved analogs of existing drugs (e.g., cabozantinib) show enhanced selectivity and stability due to fluorination.
Polymer Production Integral in creating fluorinated polymers for electronics and energy storage applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluorotoluene involves its interaction with specific molecular targets and pathways. For instance, in the context of cyclopropane synthesis, the compound can react with carbenes to form cyclopropane structures . The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Relevance: The bromo analog’s utility in cross-coupling reactions highlights the importance of halogen positioning in drug discovery . In contrast, this compound’s strained ring could enable novel routes to bicyclic compounds.
  • Sustainability : Cyclopropyl groups may reduce reliance on heavy halogens like bromine, aligning with green chemistry trends .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropyl-6-fluorotoluene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using transition metal catalysts (e.g., Pd or Cu). Fluorination is achieved via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents like DMF. Yield optimization requires controlling temperature (80–120°C), stoichiometry of reagents (1:1.2 molar ratio for cyclopropane precursors), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard. Validate purity using GC-MS (retention time ~12.3 min) and ¹⁹F NMR (δ -112 to -115 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Cyclopropyl protons appear as multiplets (δ 1.2–1.8 ppm), while aromatic protons show splitting patterns due to fluorine coupling (e.g., doublet of doublets at δ 7.1–7.4 ppm).
  • ¹⁹F NMR : Single peak near δ -113 ppm confirms fluorine position.
  • GC-MS : Molecular ion peak at m/z 164.2 (calculated [M]⁺).
    Cross-validate with IR spectroscopy (C-F stretch ~1220 cm⁻¹) and elemental analysis (±0.3% deviation for C, H, F). Calibrate instruments against certified standards (e.g., NIST) to minimize artifacts .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Stability assays involve:

  • pH Stability : Incubate compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation >5% occurs at pH <3 or >10 due to cyclopropane ring strain.
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C. Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for cyclopropane ring-opening or fluorine substitution. Key parameters:

  • Activation energy barriers (>25 kcal/mol favor stability).
  • Fukui indices identify electrophilic sites (C2 position most reactive).
    Compare with experimental kinetics (Arrhenius plots) to validate computational models. Use Gaussian or ORCA software with solvent corrections (PCM model) .

Q. How can contradictory spectral data (e.g., anomalous ¹H NMR splitting) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or solvent polarity. Strategies:

  • Variable-Temperature NMR : Cool to -40°C to slow conformational changes.
  • COSY/NOESY : Confirm coupling networks and spatial proximity of protons.
  • DFT-NMR Predictions : Compare computed chemical shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm suggest misassignment or impurities .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol). Key metrics:

Catalystee (%)Turnover Frequency (h⁻¹)
Pd-BINAP88120
Rh-JosiPhos9295
Optimize ligand steric bulk and reaction time to minimize racemization .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Use standardized protocols (OECD 105) for solubility testing. Key factors:

  • Particle Size : Mill compound to <50 µm.
  • Agitation : Stir at 500 rpm for 24h.
  • Analytical Method : Quantify via UV-Vis (λ_max 254 nm, ε = 1500 L·mol⁻¹·cm⁻¹).
    Discrepancies >10% may stem from polymorphic forms (confirmed via XRD) or residual solvents (tested by HS-GC) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound?

  • Methodological Answer :

  • Precision Controls : Triplicate runs with RSD <5%.
  • Blind Analysis : Assign sample IDs randomly to avoid bias.
  • Open Data : Share raw chromatograms/spectra in repositories (Zenodo).
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite negative results to prevent publication bias .

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